

Bilastine-d4 Reference Standard: A Technical Guide to Commercial Availability and Application

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Compound of Interest

Compound Name: *Bilastine-d4*

Cat. No.: *B15613883*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the **Bilastine-d4** reference standard, an essential tool for researchers and professionals in drug development. This document details the procurement, characterization, and application of **Bilastine-d4**, with a focus on its use as an internal standard in pharmacokinetic and bioanalytical studies.

Commercial Availability and Supplier Information

Bilastine-d4 is commercially available from several specialized chemical suppliers that provide reference standards for research and pharmaceutical applications. Researchers can procure this deuterated analog of Bilastine from vendors such as Simson Pharma, LGC Standards, CymitQuimica, and MedchemExpress. When sourcing **Bilastine-d4**, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to ensure the quality and integrity of the reference standard.

A summary of typical product specifications from various suppliers is presented in Table 1. While specific batches may vary, this table provides an overview of the essential information to consider during procurement.

Parameter	Typical Specification	Supplier Examples
Product Name	Bilastine-d4	Simson Pharma, LGC Standards, CymitQuimica, MedchemExpress
CAS Number	2747918-37-0	Simson Pharma, MedchemExpress
Molecular Formula	C ₂₈ H ₃₃ D ₄ N ₃ O ₃	Simson Pharma, MedchemExpress
Molecular Weight	~467.64 g/mol	Simson Pharma, MedchemExpress
Chemical Purity	≥97% (typically by HPLC)	ChemScene (for Bilastine-d6) [1]
Isotopic Enrichment	≥99% for Deuterium	ChemScene (for Bilastine-d6) [1]
Format	Neat Solid (Powder)	LGC Standards
Storage Conditions	2-8°C or -20°C	Pharmaffiliates, AbMole BioScience [2] [3]
Documentation	Certificate of Analysis (CoA) provided	Simson Pharma [4]

Table 1: Summary of Commercial Availability and Typical Specifications for **Bilastine-d4** Reference Standard.

Characterization and Quality Control

The utility of **Bilastine-d4** as a reference standard is contingent upon its well-defined chemical and isotopic purity. A comprehensive Certificate of Analysis should accompany the product, detailing the results of various analytical tests.

Key Characterization Data:

- **Chemical Purity:** Typically determined by High-Performance Liquid Chromatography (HPLC), the chemical purity ensures that the material is free from other organic impurities. A purity of >97% is generally expected for a reference standard.
- **Isotopic Enrichment:** This critical parameter quantifies the percentage of the deuterated isotope within the molecule. High isotopic enrichment (ideally >99%) is essential to minimize signal overlap with the non-labeled analyte in mass spectrometry-based assays. This is often determined by mass spectrometry.
- **Identity Confirmation:** The structural identity of **Bilastine-d4** is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H -NMR and/or ^{13}C -NMR) and Mass Spectrometry (MS), ensuring the correct molecular structure and the position of the deuterium labels.

Application in Bioanalytical Methods: Experimental Protocol

Bilastine-d4 is primarily utilized as an internal standard in quantitative bioanalytical methods, most notably in Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) assays for the determination of Bilastine in biological matrices such as plasma and serum. The co-elution of the deuterated internal standard with the non-labeled analyte allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Below is a detailed experimental protocol for the quantification of Bilastine in human plasma using **Bilastine-d4** as an internal standard.

Materials and Reagents

- Bilastine reference standard
- **Bilastine-d4** internal standard
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Methanol (HPLC grade)

- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water

Preparation of Standard and Quality Control (QC) Solutions

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 1 mg of Bilastine and **Bilastine-d4** into separate 1 mL volumetric flasks.
 - Dissolve the contents in methanol and bring to volume.
- Working Standard Solutions:
 - Prepare a series of working standard solutions of Bilastine by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for the calibration curve.
- Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
 - Dilute the **Bilastine-d4** primary stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

- To 100 μ L of human plasma in a microcentrifuge tube, add 20 μ L of the **Bilastine-d4** internal standard working solution.
- Vortex briefly to mix.
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.

- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

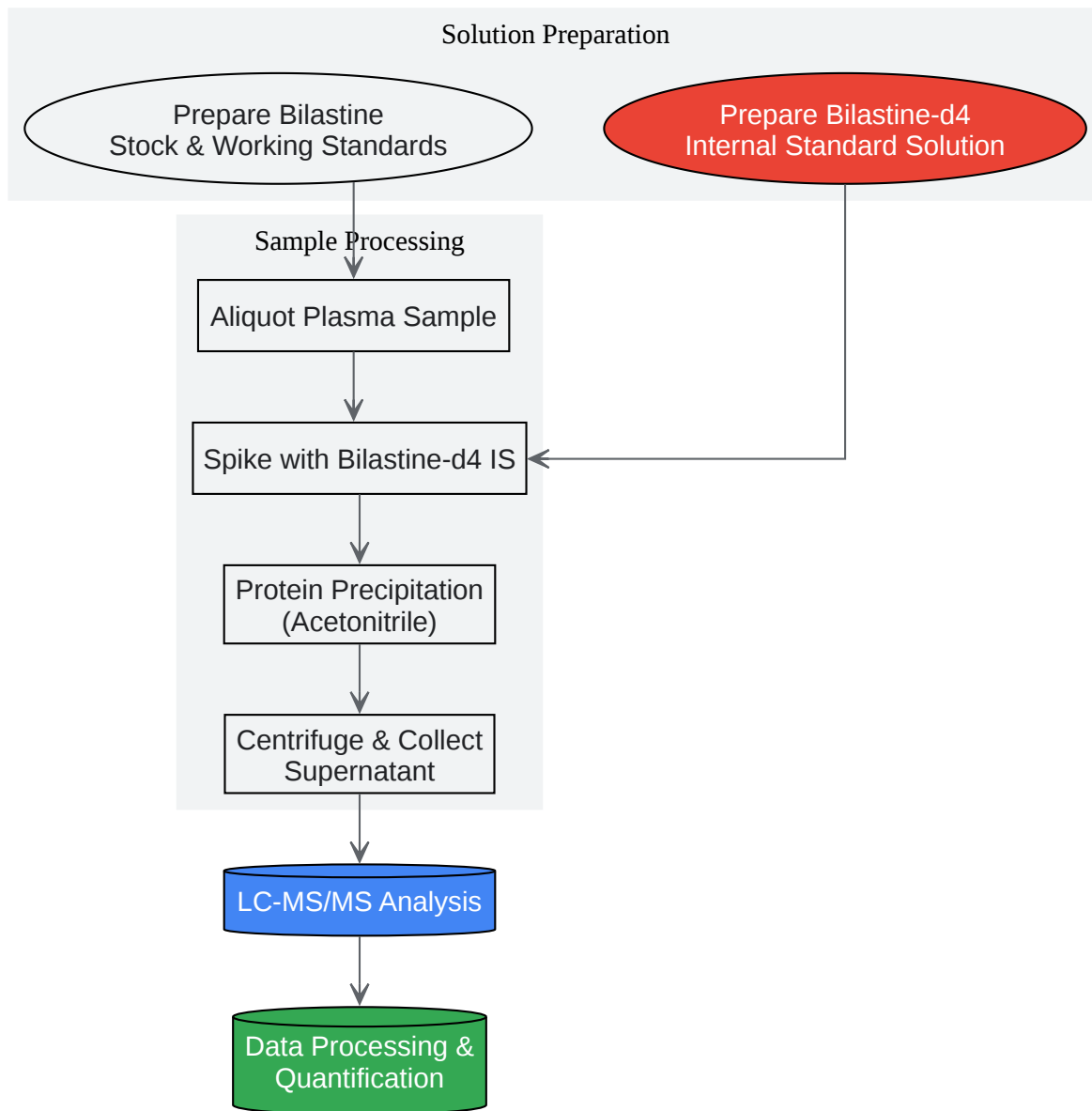
LC-MS/MS Instrumentation and Conditions

Parameter	Condition
LC System	Agilent 1290 Infinity II LC System or equivalent
MS System	Agilent 6470 Triple Quadrupole MS or equivalent
Column	Poroshell 120 EC-C18 (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Bilastine:m/z 464.3 → 259.2 Bilastine-d4:m/z 468.3 → 263.2

Table 2: Typical LC-MS/MS Parameters for the Analysis of Bilastine using **Bilastine-d4**.

Visualization of Workflows

The following diagrams illustrate the key logical and experimental workflows associated with the procurement and use of the **Bilastine-d4** reference standard.



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Email: info@benchchem.com